

# An In-depth Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

**Cat. No.:** B1288129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, with CAS number 627901-54-6, is a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its core structure, 4-(2-oxoimidazolidin-1-yl)benzoic acid, is a key pharmacophore in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activity of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, drawing insights from closely related and well-studied analogues. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics, particularly in the field of oncology.

## Chemical and Physical Properties

While specific experimental data for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is not readily available in the literature, its fundamental properties can be predicted based on its structure.

| Property                   | Value                                                         |
|----------------------------|---------------------------------------------------------------|
| CAS Number                 | 627901-54-6                                                   |
| Molecular Formula          | C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub> |
| Molecular Weight           | 220.23 g/mol                                                  |
| IUPAC Name                 | methyl 4-(2-oxoimidazolidin-1-yl)benzoate                     |
| SMILES                     | COC(=O)c1ccc(cc1)N1CCNC1=O                                    |
| Predicted LogP             | 1.3                                                           |
| Predicted Water Solubility | 1.89 g/L                                                      |
| Predicted Boiling Point    | 413.8 °C                                                      |
| Predicted Melting Point    | 158 °C                                                        |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

## Synthesis

A specific, peer-reviewed synthesis protocol for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is not currently published. However, a plausible and efficient synthetic route can be proposed based on established methods for the N-arylation of imidazolidin-2-one. The following protocol outlines a potential two-step synthesis starting from commercially available materials.

## Experimental Protocol: Proposed Synthesis

### Step 1: N-Arylation of Imidazolidin-2-one with Methyl 4-bromobenzoate

This step involves a copper-catalyzed Ullmann condensation, a common method for forming C-N bonds between aryl halides and amines or amides.

- Materials:
  - Imidazolidin-2-one (1.2 equivalents)

- Methyl 4-bromobenzoate (1.0 equivalent)
- Copper(I) iodide (CuI) (0.1 equivalents)
- Potassium carbonate ( $K_2CO_3$ ) (2.0 equivalents)
- N,N-Dimethylformamide (DMF) (anhydrous)
- Procedure:
  - To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazolidin-2-one, methyl 4-bromobenzoate, CuI, and  $K_2CO_3$ .
  - Add anhydrous DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature and pour it into water.
  - Extract the aqueous layer with ethyl acetate (3 x volume).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to afford **Methyl 4-(2-oximidazolidin-1-yl)benzoate**.

#### Step 2: Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- $^1H$  NMR and  $^{13}C$  NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.

## Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

## Proposed Synthetic Workflow

## Biological Activity and Potential Mechanism of Action

While there is no direct biological data for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, extensive research on its structural analogues, particularly phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), strongly suggests its potential as an antimitotic agent.<sup>[1][2][3]</sup>

These related compounds are prodrugs that are activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in various cancer cells, including breast cancer.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Proposed Signaling Pathway: CYP1A1-Activated Antimitotic Prodrug

- Uptake: The prodrug, a derivative of the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, is taken up by cancer cells.
- Bioactivation: In cancer cells with high CYP1A1 expression, the prodrug is metabolized. While the specific activation of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is unconfirmed, in the case of PAIB-SOs, this involves N-dealkylation.[\[6\]](#)
- Active Metabolite: The bioactivation generates a cytotoxic metabolite.
- Microtubule Disruption: The active metabolite acts as a microtubule-destabilizing agent, binding to the colchicine-binding site on tubulin.[\[3\]](#)
- Cell Cycle Arrest: This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[\[1\]](#)
- Apoptosis: The prolonged cell cycle arrest ultimately induces programmed cell death (apoptosis) in the cancer cells.

## Proposed Mechanism of Action

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate  
(or related prodrug)

Uptake  
↓  
Cancer Cell (High CYP1A1)

Bioactivation  
↓

CYP1A1 Enzyme  
↓

Active Metabolite  
↓

Binds to Colchicine Site  
↓

Tubulin  
↓

Microtubule Disruption  
↓

G2/M Phase Arrest  
↓

Apoptosis

[Click to download full resolution via product page](#)

## Proposed Mechanism of Action

## Quantitative Data from Related Compounds

The following table summarizes the in vitro antiproliferative activity ( $IC_{50}$  values) of some representative 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs) in different cell lines. These data highlight the potent and selective anticancer activity of this class of compounds.<sup>[1]</sup>

| Compound                    | MCF7 ( $IC_{50}$ , $\mu M$ ) | MDA-MB-231 ( $IC_{50}$ , $\mu M$ ) | HaCaT ( $IC_{50}$ , $\mu M$ ) | Selectivity Ratio (HaCaT/MCF7) |
|-----------------------------|------------------------------|------------------------------------|-------------------------------|--------------------------------|
| 6                           | 0.28                         | 51                                 | 83                            | 182                            |
| 7                           | 0.54                         | 21                                 | >100                          | 39                             |
| 13                          | 0.25                         | 93                                 | 27                            | 372                            |
| CEU-638 (Active Metabolite) | 0.022                        | 0.019                              | 0.038                         | 0.86                           |

MCF7: CYP1A1-expressing breast cancer cell line. MDA-MB-231: Breast cancer cell line with low CYP1A1 expression. HaCaT: Non-cancerous human keratinocyte cell line.

## Future Directions and Conclusion

**Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** represents a promising, yet underexplored, molecule in the landscape of anticancer drug discovery. The strong evidence from its closely related analogues suggests that it may function as a CYP1A1-activated antimitotic prodrug.

Future research should focus on:

- Definitive Synthesis and Characterization: Establishing a validated, scalable synthesis for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** and thoroughly characterizing its physicochemical properties.
- In Vitro Biological Evaluation: Assessing its antiproliferative activity against a panel of cancer cell lines with varying levels of CYP1A1 expression.

- Mechanism of Action Studies: Confirming its interaction with tubulin, its effect on the cell cycle, and its activation by CYP1A1.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

In conclusion, the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a validated starting point for the development of potent and selective anticancer agents. **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, as a key derivative, warrants further investigation to unlock its full therapeutic potential. This guide provides a foundational framework to stimulate and support such research endeavors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [corpus.ulaval.ca](http://corpus.ulaval.ca) [corpus.ulaval.ca]
- 2. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]
- 6. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288129#methyl-4-2-oxoimidazolidin-1-yl-benzoate-cas-627901-54-6>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)